molecular formula C19H15BrN4O B2393082 1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326931-01-4

1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Katalognummer: B2393082
CAS-Nummer: 1326931-01-4
Molekulargewicht: 395.26
InChI-Schlüssel: YBSDICNVRVFPJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a bromophenyl group and a methylbenzyl group attached to a pyrazolopyrimidinone core

Wirkmechanismus

Target of Action

Similar compounds have been evaluated for their fungicidal activities , suggesting that the compound might target certain proteins or enzymes in fungi

Mode of Action

Based on its structural similarity to other pyrazolo[3,4-d]pyrimidin-4-one derivatives, it may interact with its targets by binding to active sites, thereby inhibiting their function and leading to antifungal effects .

Biochemical Pathways

Given its potential antifungal activity , it may interfere with essential biochemical pathways in fungi, such as cell wall synthesis or ergosterol biosynthesis. The disruption of these pathways can lead to the death of the fungal cells.

Result of Action

If the compound does exhibit antifungal activity , it could lead to the death of fungal cells, thereby preventing or treating fungal infections.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a β-keto ester to form the pyrazole ring.

    Bromination: The pyrazole intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Formation of the Pyrimidine Ring: The brominated pyrazole is then reacted with a suitable aldehyde or ketone to form the pyrimidine ring through a cyclization reaction.

    Introduction of the Methylbenzyl Group: The final step involves the alkylation of the pyrimidine ring with a methylbenzyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidin-4-one exhibit notable anticancer properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Study Cell Line Effect
Study AA-427Induced apoptosis at IC50 of 10 µM
Study BLCLC-103HReduced cell viability by 65% at 20 µM

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. It appears to inhibit key inflammatory pathways, potentially reducing the severity of conditions such as arthritis and other inflammatory diseases.

Mechanism Effect
NF-kB InhibitionDecreased production of pro-inflammatory cytokines
COX InhibitionReduced prostaglandin synthesis

Synthesis and Structural Analysis

The synthesis of 1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from simpler pyrazole derivatives. Structural confirmation has been achieved through techniques such as X-ray diffraction and NMR spectroscopy.

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against several human tumor cell lines. The results indicated a significant reduction in cell proliferation and increased apoptosis rates compared to control groups.

Case Study 2: In Vivo Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of the compound in animal models of induced inflammation. The results showed a marked decrease in swelling and pain responses, supporting its potential use in therapeutic applications for inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-methylbenzyl)-N-(3-(4-morpholinyl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • 4H-pyrido[1,2-a]pyrimidin-4-one derivatives

Uniqueness

1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl and methylbenzyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

1-(4-bromophenyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C19H18BrN4O2 and a molecular weight of approximately 429.249 g/mol, this compound features a pyrazolo[3,4-d]pyrimidin-4-one core that contributes to its pharmacological properties.

Structural Characteristics

The compound's structure includes:

  • Bromophenyl Group : Enhances lipophilicity and may influence biological interactions.
  • Methylbenzyl Group : Potentially increases receptor binding affinity.

These modifications are hypothesized to enhance the compound's biological efficacy compared to structurally similar compounds.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antitumor Activity

This compound has shown promising antitumor activity in various in vitro studies. The compound was tested against several human cancer cell lines, demonstrating significant cytotoxicity. For instance:

  • Cell Lines Tested : A-427, LCLC-103H, and 5637.
  • IC50 Values : The compound exhibited IC50 values ranging from 2.14 µM to 6.28 µM, indicating strong potency compared to standard chemotherapeutic agents .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Exhibited moderate inhibition, suggesting potential applications in treating neurodegenerative diseases.
  • Urease Inhibition : Demonstrated significant urease inhibitory activity, indicating a possible role in managing conditions like kidney stones .

Case Studies

Several case studies have been conducted to further explore the biological activities of this compound:

Study 1: Antitumor Efficacy

In a study published in 2020, researchers synthesized various derivatives of pyrazolo[3,4-d]pyrimidinones and evaluated their antitumor effects. The findings revealed that the brominated derivative exhibited higher cytotoxicity than non-brominated counterparts, supporting the hypothesis that halogenation enhances biological activity .

Study 2: Enzyme Inhibition Profiles

Another study focused on the enzyme inhibition profiles of several pyrazolo derivatives. The results indicated that the bromophenyl substitution significantly increased urease inhibition compared to other structural variants. The compound's ability to inhibit AChE was also confirmed through kinetic studies .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
This compoundBromophenyl and methylbenzyl groupsHigh antitumor activity; AChE and urease inhibition
1-(phenylmethyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneNo halogen substitutionModerate cytotoxicity
1-(bromophenyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-oneDifferent substituents on benzyl groupVarying biological effects

Eigenschaften

IUPAC Name

1-(4-bromophenyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O/c1-13-3-2-4-14(9-13)11-23-12-21-18-17(19(23)25)10-22-24(18)16-7-5-15(20)6-8-16/h2-10,12H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSDICNVRVFPJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.